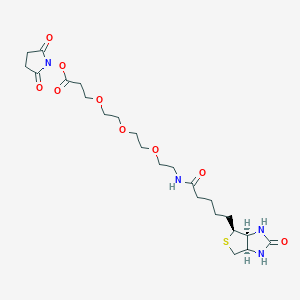

Biotin-PEG3-NHS-Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

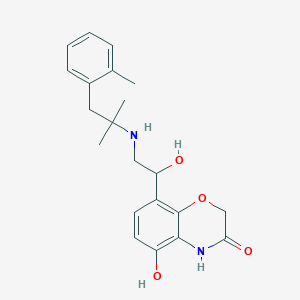

Biotin-PEG3-NHS ester is a compound widely used in biochemical and bioconjugation research. It is a biotinylation reagent that contains a biotin moiety linked to an amine-reactive N-hydroxysuccinimidyl (NHS) ester through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to label proteins, peptides, and other molecules with biotin, facilitating their detection, purification, and immobilization.

Wissenschaftliche Forschungsanwendungen

Biotin-PEG3-NHS ester has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Biotin-PEG3-NHS ester is a biotinylation compound that primarily targets proteins with primary amino groups (-NH2), such as the e-amino group on lysines and the N-terminus of proteins . It is used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

The compound interacts with its targets through a process known as biotinylation. The N-hydroxysuccinimide (NHS) ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is a nucleophilic attack, which results in the formation of an amide bond and the release of NHS .

Biochemical Pathways

The primary biochemical pathway involved in the action of Biotin-PEG3-NHS ester is the ubiquitin-proteasome system. PROTACs, which can be synthesized using Biotin-PEG3-NHS ester, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound is soluble in dmso or water, which suggests it may have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The result of the action of Biotin-PEG3-NHS ester is the selective degradation of target proteins. By forming a stable amide bond with primary amino groups in proteins, the compound allows for the specific tagging of these proteins. When used in the synthesis of PROTACs, this can lead to the targeted degradation of specific proteins within cells .

Action Environment

The action of Biotin-PEG3-NHS ester is influenced by environmental factors such as pH and temperature. The NHS ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . Additionally, the compound is typically stored at -20°C to maintain its stability

Biochemische Analyse

Biochemical Properties

The N-hydroxysuccinimidyl (NHS) portion of Biotin-PEG3-NHS ester reacts specifically with primary amine groups on the target molecule to form a carbamate linkage . This allows Biotin-PEG3-NHS ester to interact with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .

Cellular Effects

Biotin-PEG3-NHS ester influences cell function by enabling the selective degradation of target proteins . This is achieved through the exploitation of the intracellular ubiquitin-proteasome system . The effects of Biotin-PEG3-NHS ester on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, are largely dependent on the specific target proteins and the nature of the interactions.

Molecular Mechanism

The molecular mechanism of action of Biotin-PEG3-NHS ester involves the formation of a stable amide bond with primary amine groups present in target molecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Metabolic Pathways

Biotin-PEG3-NHS ester is involved in the ubiquitin-proteasome pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-NHS ester typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an active ester intermediate, which then reacts with the PEG spacer to form the final product. The reaction conditions usually involve anhydrous solvents and are carried out under inert atmosphere to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of Biotin-PEG3-NHS ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The final product is often lyophilized and stored under dry conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts specifically with primary amine groups on target molecules, forming stable amide bonds .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)

Conditions: pH 7-9 buffers, anhydrous solvents, inert atmosphereMajor Products

The major product formed from the reaction of Biotin-PEG3-NHS ester with primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule through an amide bond .

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG3-NHS ester is unique due to its PEG spacer, which provides flexibility and reduces steric hindrance, enhancing the efficiency of biotinylation. Similar compounds include:

Biotin-NHS ester: Lacks the PEG spacer, which may result in lower efficiency in some applications.

NHS-dPEG®12-biotin: Contains a longer PEG spacer, offering even greater flexibility but may be more challenging to synthesize.

NHS-dPEG®4-biotin: Similar to Biotin-PEG3-NHS ester but with a slightly different PEG length, affecting its reactivity and application.

Biotin-PEG3-NHS ester stands out for its balance of flexibility and reactivity, making it a versatile tool in various biochemical and bioconjugation applications.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAUJZJSFIYGMH-HOIFWPIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)